1H-Benzimidazole, 2,3-dihydro-2-phenyl-
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Overview
Description
1H-Benzimidazole, 2,3-dihydro-2-phenyl- is a heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole rings. This compound is known for its diverse biological and chemical properties, making it a significant subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 2,3-dihydro-2-phenyl- can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as ethanol or methanol at elevated temperatures. Another method involves the use of sodium metabisulfite as a catalyst in a mixture of ethanol and water .
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 2,3-dihydro-2-phenyl- often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
1H-Benzimidazole, 2,3-dihydro-2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2,3-dihydro-2-phenyl- involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA grooves, disrupting the replication process and exhibiting cytotoxic effects on cancer cells . It also interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial and antiviral effects .
Comparison with Similar Compounds
1H-Benzimidazole, 2,3-dihydro-2-phenyl- is unique due to its specific structure and properties. Similar compounds include:
2-Phenylbenzimidazole: Another benzimidazole derivative with similar biological activities.
1H-Benzimidazole, 2-phenyl-: Known for its antimicrobial and anticancer properties.
3,4-Dihydro-2H-1,3-benzoxazine analogues: These compounds share some structural similarities and exhibit comparable biological activities.
In comparison, 1H-Benzimidazole, 2,3-dihydro-2-phenyl- stands out due to its specific substitution pattern and the resulting unique biological and chemical properties.
Properties
CAS No. |
53088-00-9 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-15H |
InChI Key |
UDXQSXSFXPUXRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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